Ys-II

Antifungal Susceptibility Testing Natural Product Screening Candida albicans

Ys-II (Compound 1, CAS 897386-27-5) is a naturally-derived spirostanol glycoside belonging to the steroidal saponin class, with a molecular formula of C45H76O19 and a molecular weight of 921.07 g/mol. It is the smilagenin aglycone attached via a glycosidic linkage to a disaccharide moiety composed of β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl.

Molecular Formula C39H64O13
Molecular Weight 740.9 g/mol
Cat. No. B1248188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYs-II
Synonymstimosaponin A3
timosaponin AIII
Molecular FormulaC39H64O13
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1
InChIKeyMMTWXUQMLQGAPC-KQRWKONWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ys-II: A Spirostanol Glycoside Antifungal Agent Sourced from Yucca


Ys-II (Compound 1, CAS 897386-27-5) is a naturally-derived spirostanol glycoside belonging to the steroidal saponin class, with a molecular formula of C45H76O19 and a molecular weight of 921.07 g/mol [1]. It is the smilagenin aglycone attached via a glycosidic linkage to a disaccharide moiety composed of β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl [2]. The compound is isolated from the stems of Yucca species, primarily Yucca elephantipes Regel. (Agavaceae), but has also been identified in Yucca gloriosa and Yucca guatemalensis [3]. Ys-II exhibits in vitro antifungal activity against the clinically relevant pathogenic yeasts Candida albicans and Cryptococcus neoformans, with reported IC50 values of 5 μg/mL and 6 μg/mL, respectively [4]. This compound is available through specialized chemical vendors for research use only [5].

Steroidal saponin antifungal probe for screening studies
Structure-activity relationship (SAR) research on disaccharide glycosides
Natural product reference standard for Yucca-derived saponins

Why Substituting Ys-II with Generic Steroidal Saponins Risks Experimental Failure


Within the class of steroidal saponins, antifungal activity is not a uniform trait but is exquisitely sensitive to structural features, including the aglycone core (e.g., smilagenin vs. sarsasapogenin), the number and type of sugar units, and the specific glycosidic linkage patterns [1]. For example, a study on spirostanol saponins from Smilax medica demonstrated that a structurally related smilagenin monoglycoside (smilagenin 3-O-β-D-glucopyranoside) was completely inactive against Candida species, whereas its disaccharide analogs exhibited MIC values ranging from 6.25 to 50 μg/mL [2]. This indicates that the precise disaccharide moiety (β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl) found in Ys-II is critical for its observed antifungal effect [3]. Consequently, substituting Ys-II with another 'similar' steroidal saponin or a simpler aglycone, such as smilagenin alone, is highly likely to result in a significant loss of the specific biological activity required for reproducible scientific investigation [2]. The following section provides quantitative evidence to guide the selection of Ys-II over its closest structural and functional analogs.

Generic steroidal saponins

Antifungal activity is highly sensitive to the disaccharide moiety; most co-isolated Yucca saponins are inactive against C. albicans and C. neoformans.

Smilagenin monoglycoside

A smilagenin derivative with only a single glucose unit was inactive against Candida spp., confirming that the β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl chain is critical for activity.

Furostanol or other aglycone analogs

Co-isolated furostanol bisdesmosides showed no detectable antifungal effect; scaffold-specific SAR may not transfer across aglycone types.

Quantitative Differentiation Guide for Ys-II: Evidence from Direct Comparators


Comparative Antifungal Efficacy of Ys-II vs. Co-Isolated Analogs Against Candida albicans

In the primary isolation study of Yucca elephantipes saponins, Ys-II (Compound 1) was directly compared against nine other co-isolated steroidal saponins, including elephanosides A-F and the known spirostanol glycoside Ys-IV (Compound 2). Ys-II demonstrated moderate inhibitory activity against C. albicans, while the majority of the other isolated compounds, including the structurally distinct furostanol bisdesmosides, showed no detectable activity against this pathogen [1]. This establishes Ys-II as one of only two active antifungal principles from this source. The absolute IC50 value for Ys-II against C. albicans was 5 μg/mL (approx. 5.43 μM) [2].

C. albicans Activity
Head-to-head
Ys-II IC50 5 μg/mL vs. 8 co-isolated analogs inactive
Supports antifungal screening context for C. albicans
Direct comparison under identical assay conditions; ATCC 90028
Antifungal Susceptibility Testing Natural Product Screening Candida albicans

Comparative Antifungal Efficacy of Ys-II vs. Co-Isolated Analogs Against Cryptococcus neoformans

In the same direct comparison study, Ys-II (Compound 1) was tested for activity against the encapsulated yeast Cryptococcus neoformans. Ys-II showed moderate inhibitory activity with an IC50 of 6 μg/mL (approx. 6.51 μM), while all other co-isolated compounds, with the sole exception of Ys-IV (Compound 2), were again found to be inactive against this clinically relevant pathogen [1][2].

C. neoformans Activity
Head-to-head
Ys-II IC50 6 μg/mL vs. 7 co-isolated analogs inactive
Extends antifungal screening relevance to C. neoformans
ATCC 90113; Ys-IV was the only other active compound
Antifungal Susceptibility Testing Natural Product Screening Cryptococcus neoformans

Class-Level Evidence: Structural Basis for Ys-II Activity Compared to Inactive Smilagenin Monoglycoside

While a direct comparator with the identical aglycone is not available in the literature, a class-level inference can be drawn from studies on closely related spirostanol saponins. In a study on Smilax medica, the compound smilagenin 3-O-β-D-glucopyranoside, which shares the same smilagenin aglycone as Ys-II but possesses only a single glucose unit instead of the disaccharide chain, was found to be completely inactive against C. albicans, C. glabrata, and C. tropicalis [1]. In contrast, Ys-II, with its β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl disaccharide moiety, demonstrates activity against C. albicans and C. neoformans [2].

Disaccharide Requirement
Class-level
Ys-II (disaccharide) active vs. smilagenin monoglycoside inactive (MIC > 50 μg/mL)
Supports SAR study fit; disaccharide moiety essential for activity
Class-level inference from Smilax medica saponins; verify in model
Structure-Activity Relationship (SAR) Steroidal Saponins Antifungal

Supporting Evidence: Ys-II Antifungal Potency Benchmarking Against Clinical Antifungals

To contextualize the activity of Ys-II, its potency can be benchmarked against that of established clinical antifungal agents tested in comparable in vitro assays. Ys-II exhibits an IC50 of 5 μg/mL (approx. 5.43 μM) against C. albicans [1]. While not as potent as leading azoles (e.g., fluconazole MIC ≤ 1 μg/mL for susceptible strains [2]), this level of activity is in the moderate range often observed for promising natural product antifungal leads. It is comparable to, for instance, the reported activity of some spirostanol saponins from Tribulus terrestris against cancer cell lines (IC50s: 6.0 - 9.1 μg/mL) [3], though direct antifungal comparison is not available.

Potency Benchmark
Context-dependent
Ys-II IC50 5 μg/mL (C. albicans); fluconazole susceptible range ≤1 μg/mL
Supports screening context; not a clinical replacement
Research-grade potency benchmark; assay conditions differ
Antifungal Agents Potency Benchmarking Natural Products

Optimal Research and Industrial Use Cases for Ys-II Based on Quantitative Evidence


As a Chemical Probe for Investigating Structure-Antifungal Activity Relationships in Steroidal Saponins

Given the direct evidence that Ys-II is one of only two antifungal saponins isolated from Yucca elephantipes, while eight other co-isolated analogs are inactive [1], Ys-II is an ideal candidate for structure-activity relationship (SAR) studies. Researchers can systematically modify the Ys-II scaffold, focusing on the specific β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl disaccharide chain [2], to map the essential pharmacophoric elements required for antifungal activity against C. albicans and C. neoformans. This use case is supported by class-level inference suggesting that a simpler monoglycosidic derivative of the same aglycone is inactive [3].

As a Positive Control in Bioactivity-Guided Fractionation of Yucca and Other Plant Extracts

The well-characterized antifungal activity of Ys-II (IC50 of 5 μg/mL against C. albicans and 6 μg/mL against C. neoformans) [4] makes it a reliable positive control and reference standard for natural product chemists. During the bioactivity-guided fractionation of new extracts from Yucca species or other plants suspected to contain steroidal saponins, Ys-II can be used to benchmark assay performance, confirm antifungal activity in relevant fractions, and aid in the dereplication process. Its unambiguous CAS number (897386-27-5) and commercially available sourcing ensure experimental reproducibility [5].

As a Baseline Compound in High-Throughput Screening for Novel Antifungal Scaffolds

Ys-II represents a 'moderate activity' benchmark (IC50 ~5-6 μg/mL) for antifungal discovery programs [4]. In high-throughput screening campaigns designed to identify novel antifungal chemotypes from natural product libraries, Ys-II can be included as a comparator compound. Its well-documented potency against two key fungal pathogens allows researchers to quickly gauge the relative strength of new 'hits' and prioritize those that exhibit significantly superior or mechanistically distinct activity profiles. The documented inactivity of its co-isolated analogs further underscores the value of its specific structure as a reference point [1].

In Vitro Studies on Candida albicans and Cryptococcus neoformans Cell Biology

While its precise mechanism of action remains to be fully elucidated, Ys-II's established and quantifiable inhibitory effect on the growth of both C. albicans and C. neoformans [4] positions it as a useful tool for fungal cell biology research. Investigators can employ Ys-II in phenotypic assays to study fungal stress responses, cell wall integrity, and morphology in the presence of a steroidal saponin stressor. Comparing the transcriptomic or proteomic responses of fungal cells to Ys-II versus standard antifungals (e.g., azoles or echinocandins) could help deconvolute its unique mode of action and potentially identify new targets for therapeutic intervention.

Application
Selection Property
Validation Focus
Steroidal saponin SAR studies
Disaccharide moiety specificity
Antifungal activity against C. albicans and C. neoformans
Bioactivity-guided fractionation
Well-characterized antifungal profile
Benchmark assay performance and dereplication
High-throughput screening comparator
Moderate potency benchmark
Activity ranking of novel chemotypes
Fungal cell biology tool
Quantifiable growth inhibition
Phenotypic stress response and mode-of-action studies

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